

# Introduction: The Significance of the $^{15}\text{N}$ Label

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## Compound of Interest

Compound Name: 4-Nitrophenol- $^{15}\text{N}$

Cat. No.: B140049

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Isotopic labeling is a powerful technique that allows researchers to trace the journey of molecules through complex chemical and biological systems.[1] Nitrogen-15 ( $^{15}\text{N}$ ) is a stable, non-radioactive "heavy" isotope of nitrogen. Incorporating  $^{15}\text{N}$  into a molecule like 4-nitrophenol does not alter its fundamental chemical reactivity but provides a distinct mass signature.[2] This allows the labeled molecule to be differentiated from its naturally abundant  $^{14}\text{N}$  counterpart by mass-sensitive analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

4-Nitrophenol- $^{15}\text{N}$  serves as an invaluable tool in a multitude of research applications, from elucidating metabolic pathways and reaction mechanisms to acting as a precise internal standard in quantitative analyses.[3][4] In drug development, it is instrumental in pharmacokinetic (ADME) studies, helping to track a drug candidate's absorption, distribution, metabolism, and excretion with high precision.[2][5] This guide will explore the properties that make 4-Nitrophenol- $^{15}\text{N}$  a cornerstone reagent for generating robust and reliable scientific data.

## Physicochemical and Spectroscopic Properties

The introduction of a  $^{15}\text{N}$  isotope results in a predictable increase in molecular weight while other physical properties remain largely unchanged. The strong electron-withdrawing nature of the nitro group, positioned para to the hydroxyl group, governs the molecule's electronic properties, acidity, and spectroscopic characteristics.[6]

Property	Value	Source
Chemical Formula	C <sub>6</sub> H <sub>5</sub> <sup>15</sup> NO <sub>3</sub>	[7]
Molecular Weight	140.10 g/mol	[7]
Unlabeled Molecular Weight	139.11 g/mol	[8][9]
Appearance	Colorless to light yellow crystalline solid	[9][10]
Melting Point	113-115 °C	[8]
Boiling Point	279 °C (decomposes)	[11][12]
Solubility in Water	16 g/L at 25 °C	[8][13]
pKa	7.15 (at 25 °C)	[8][10]
UV-Vis Absorbance (λ <sub>max</sub> )	~317 nm (acidic), ~400 nm (alkaline)	[10][14]

## Synthesis and Purification of 4-Nitrophenol-<sup>15</sup>N

The synthesis of 4-Nitrophenol-<sup>15</sup>N requires the introduction of the <sup>15</sup>N isotope into the nitro group. This is typically achieved by using a <sup>15</sup>N-labeled nitrating agent. A common and effective method involves the in-situ generation of [<sup>15</sup>N]-acetyl nitrate for the nitration of phenol.

### Causality in Synthesis Design

The choice of nitrating agent and reaction conditions is critical. Direct nitration of phenol with nitric acid can be aggressive, leading to oxidation and the formation of multiple nitrated byproducts. Using acetyl nitrate, generated from acetic anhydride and <sup>15</sup>N-nitric acid, provides a milder, more controlled reaction, favoring the formation of mononitrated products. The para-product (4-nitrophenol) is favored over the ortho-isomer due to steric hindrance at the ortho position from the hydroxyl group, although the ortho-isomer is still formed and must be separated.

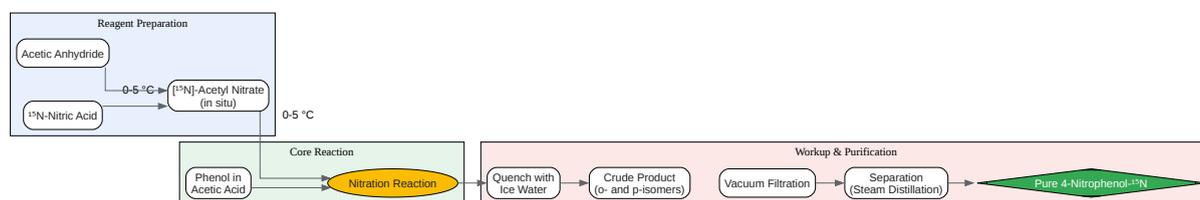
## Experimental Protocol: Synthesis of 4-Nitrophenol-<sup>15</sup>N

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

- Preparation of the Nitrating Agent:
  - In a flask cooled to 0-5 °C in an ice bath, slowly add 1.0 equivalent of <sup>15</sup>N-nitric acid (≥98% isotopic purity) to 3.0 equivalents of acetic anhydride with constant stirring.
  - Maintain the temperature below 10 °C during the addition.
  - Stir the mixture at this temperature for 30 minutes to ensure the complete formation of [<sup>15</sup>N]-acetyl nitrate.
- Nitration of Phenol:
  - Dissolve 1.2 equivalents of phenol in a minimal amount of glacial acetic acid in a separate reaction vessel, also cooled to 0-5 °C.
  - Slowly add the prepared [<sup>15</sup>N]-acetyl nitrate solution dropwise to the phenol solution. Vigorous stirring is essential.
  - After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
- Workup and Isolation:
  - Monitor the reaction by Thin Layer Chromatography (TLC).
  - Once complete, pour the reaction mixture slowly into a beaker of ice water to quench the reaction and precipitate the product.
  - Collect the resulting solid precipitate, a mixture of ortho- and para-nitrophenol, by vacuum filtration.
  - Wash the solid with cold water to remove residual acids.
- Purification:

- The primary method for separating the para- and ortho-isomers is steam distillation. The ortho-isomer is volatile with steam, while the para-isomer is not.
- Alternatively, recrystallization from hot water or column chromatography on silica gel can be used to isolate the 4-Nitrophenol-<sup>15</sup>N.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 4-Nitrophenol-<sup>15</sup>N.

## Analytical Characterization: A Self-Validating System

Confirming the identity, isotopic enrichment, and purity of 4-Nitrophenol-<sup>15</sup>N is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

## Mass Spectrometry (MS)

- Principle: MS separates ions based on their mass-to-charge ratio ( $m/z$ ). The incorporation of a  $^{15}\text{N}$  atom results in a mass shift of +1 Da compared to the unlabeled compound.
- Expected Result: The molecular ion peak  $[\text{M}]^+$  or protonated molecule  $[\text{M}+\text{H}]^+$  will appear at  $m/z$  140.1 or 141.1, respectively, instead of 139.1 or 140.1 for the unlabeled analog. The isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled peaks.

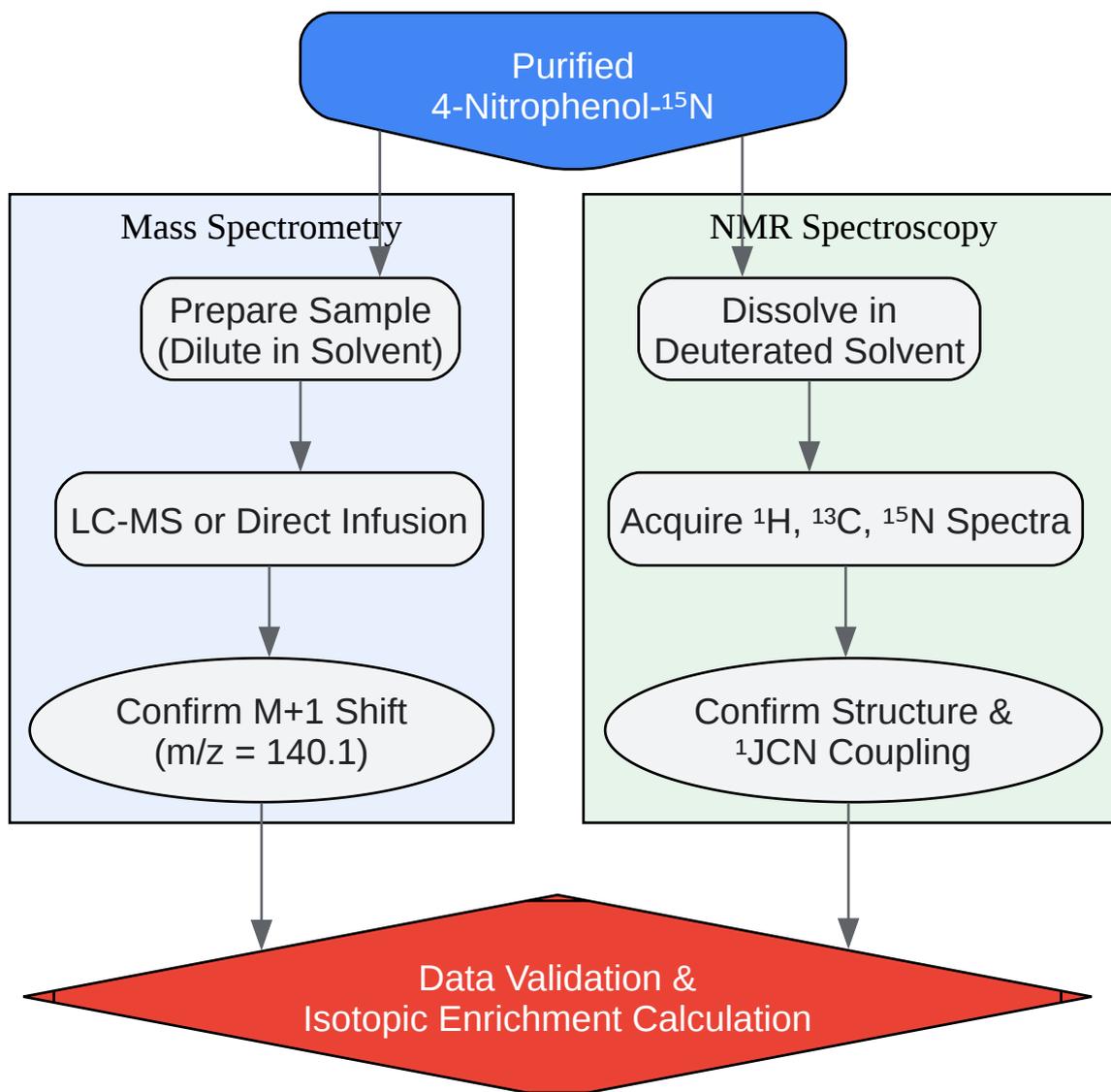
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: NMR provides detailed structural information based on the magnetic properties of atomic nuclei.  $^{15}\text{N}$  has a nuclear spin of 1/2, making it NMR-active.[\[2\]](#)[\[5\]](#)
- $^1\text{H}$  NMR: The spectrum will be nearly identical to unlabeled 4-nitrophenol, showing two doublets in the aromatic region characteristic of a para-substituted benzene ring.[\[15\]](#) However, subtle two-bond coupling between  $^{15}\text{N}$  and the protons ortho to the nitro group ( $^2\text{JNH}$ ) may be observable with high-resolution instruments.
- $^{13}\text{C}$  NMR: The carbon directly bonded to the  $^{15}\text{N}$ -nitro group will exhibit a one-bond coupling ( $^1\text{JCN}$ ), splitting the signal into a doublet. This provides definitive proof of the label's position.
- $^{15}\text{N}$  NMR: This is the most direct method for confirming the label. A single peak is expected in the characteristic chemical shift range for nitroaromatic compounds.

## Experimental Protocol: NMR Sample Preparation

- Weigh approximately 5-10 mg of the purified 4-Nitrophenol- $^{15}\text{N}$  sample.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in a clean NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be required.
- Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{15}\text{N}$  NMR spectra using an appropriate NMR spectrometer.
- Process the data, paying close attention to the chemical shifts and the presence of C-N coupling in the  $^{13}\text{C}$  spectrum.

## Analytical Workflow Diagram



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